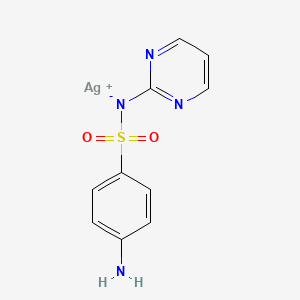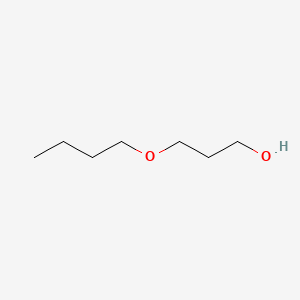
(15N)azanyl(15N)azanium;hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(15N)azanyl(15N)azanium;hydrogen sulfate is a nitrogen-containing compound that features isotopically labeled nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (15N)azanyl(15N)azanium;hydrogen sulfate typically involves the incorporation of isotopically labeled nitrogen into the molecular structure. One common method is the use of 15N-labeled ammonia or ammonium salts as starting materials. The reaction conditions often require careful control of temperature, pressure, and pH to ensure the successful incorporation of the 15N isotope.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound with high purity and yield. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for research and industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
(15N)azanyl(15N)azanium;hydrogen sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitrogen oxides or other nitrogen-containing compounds.
Reduction: Reduction reactions can convert the compound into amines or other reduced nitrogen species.
Substitution: The nitrogen atoms in the compound can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitrogen oxides, while reduction can produce amines. Substitution reactions can result in a wide range of nitrogen-containing compounds with different functional groups.
Aplicaciones Científicas De Investigación
(15N)azanyl(15N)azanium;hydrogen sulfate has several scientific research applications, including:
Chemistry: Used as a tracer in isotopic labeling studies to investigate reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace nitrogen incorporation in biological systems.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in the study of nitrogen metabolism and related disorders.
Industry: Applied in the production of specialized chemicals and materials that require isotopically labeled nitrogen for enhanced performance or specific properties.
Mecanismo De Acción
The mechanism of action of (15N)azanyl(15N)azanium;hydrogen sulfate involves the interaction of the isotopically labeled nitrogen atoms with molecular targets. These interactions can affect various biochemical pathways and processes, depending on the specific application. For example, in metabolic studies, the labeled nitrogen atoms can be traced through different metabolic pathways to understand nitrogen utilization and transformation in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (15N)azanyl(15N)azanium;hydrogen sulfate include other isotopically labeled nitrogen compounds, such as:
- 15N-labeled ammonia
- 15N-labeled ammonium salts
- 15N-labeled amino acids
Uniqueness
The uniqueness of this compound lies in its specific isotopic labeling and the resulting properties. The incorporation of 15N isotopes allows for precise tracking and analysis in various scientific studies, making it a valuable tool in research and industry. Additionally, the compound’s ability to undergo diverse chemical reactions and form a wide range of products further enhances its versatility and applicability.
Propiedades
IUPAC Name |
(15N)azanyl(15N)azanium;hydrogen sulfate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H4N2.H2O4S/c1-2;1-5(2,3)4/h1-2H2;(H2,1,2,3,4)/i1+1,2+1; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCHATBSUIJLRL-AWQJXPNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH3+]N.OS(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[15NH3+][15NH2].OS(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H6N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]azanium;chloride](/img/structure/B7801990.png)
![potassium;(2R)-2-[[(E)-4-ethoxy-4-oxobut-2-en-2-yl]amino]-2-phenylacetate](/img/structure/B7801991.png)
![D-arabino-Hex-1-enitol, 1,5-anhydro-2-deoxy-6-O-[(1,1-dimethylethyl)dimethylsilyl]-, 3,4-diacetate](/img/structure/B7801997.png)

![calcium;(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate;pentahydrate](/img/structure/B7802002.png)








![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-enyl-3H-purine-6,8-dione](/img/structure/B7802105.png)
